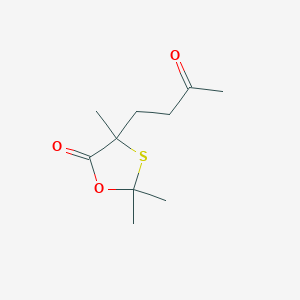
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is an organic compound with a complex structure that includes a five-membered ring containing both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 3-oxobutanal in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxathiolanes.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the oxathiolane ring allows for unique interactions with biological molecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-oxathiolane: Lacks the 3-oxobutyl group, resulting in different chemical properties.
4-Methyl-1,3-oxathiolan-5-one: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is unique due to the presence of both the oxathiolane ring and the 3-oxobutyl group
Propiedades
Número CAS |
88802-54-4 |
|---|---|
Fórmula molecular |
C10H16O3S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C10H16O3S/c1-7(11)5-6-10(4)8(12)13-9(2,3)14-10/h5-6H2,1-4H3 |
Clave InChI |
PIWGLKXOHNKRJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1(C(=O)OC(S1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





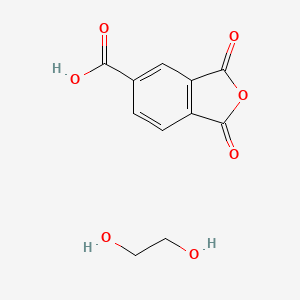
![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
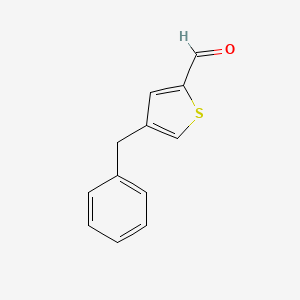
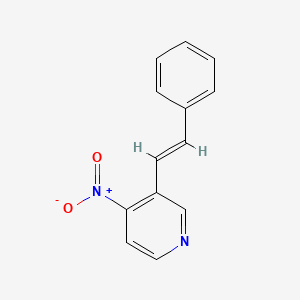
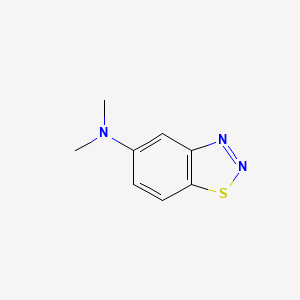

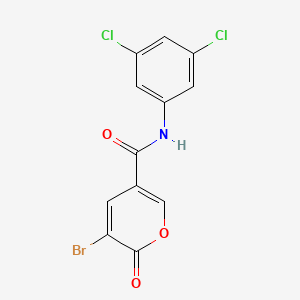
![N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14150294.png)
![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)

![N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide](/img/structure/B14150306.png)
